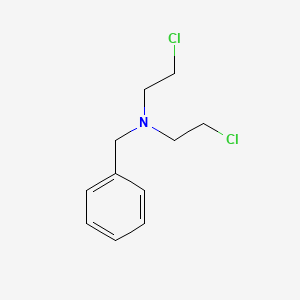

N,N-Bis(2-chloroethyl)benzenemethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWJKVNMRMHPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203533 | |

| Record name | N-Benzylnormechlorethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-51-6 | |

| Record name | N,N-Bis(2-chloroethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylnormechlorethamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylnormechlorethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N,N-bis(2-chloroethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(2-CHLOROETHYL)BENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDX1MEP6TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)benzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)benzenemethanamine, also known as N-benzyl-bis(2-chloroethyl)amine, is a member of the nitrogen mustard family of compounds. Nitrogen mustards are potent bifunctional alkylating agents, a class of compounds that have been extensively studied for their cytotoxic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for this compound.

The core structure of nitrogen mustards features a bis(2-chloroethyl)amino group, which is responsible for their high reactivity towards nucleophiles, most notably DNA. This reactivity forms the basis of their biological activity, including their application as research tools to study DNA damage and repair, and historically, the development of some of the earliest chemotherapeutic agents. This compound is a valuable compound for such studies due to the presence of the benzyl group, which modulates its lipophilicity and reactivity compared to simpler nitrogen mustards.

Chemical and Physical Properties

This compound is typically handled in its hydrochloride salt form, which enhances its stability and water solubility. The properties of both the free base and the hydrochloride salt are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | N-benzyl-bis(2-chloroethyl)amine, Benzylbis(beta-chloroethyl)amine | [1] |

| CAS Number | 55-51-6 (free base), 10429-82-0 (hydrochloride) | [1][2] |

| Molecular Formula | C₁₁H₁₅Cl₂N (free base), C₁₁H₁₆Cl₃N (hydrochloride) | [1][2] |

| Molecular Weight | 232.15 g/mol (free base), 268.61 g/mol (hydrochloride) | [1][2] |

| Melting Point | 148-150 °C (hydrochloride) | [3] |

| Boiling Point | 148-150 °C at 4 Torr (free base) | [4] |

| Density | 1.15 g/cm³ (free base) | [] |

| Solubility | Soluble in water (hydrochloride) | [6] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR | Data for the hydrochloride salt is available on PubChem. | [2] |

| ¹³C NMR | Data for the related compound N-(2-chloroethyl)benzylamine hydrochloride is available on PubChem. | [7] |

| Mass Spectrometry | Mass spectra for the related compound bis(2-chloroethyl)amine are available. | [8] |

| IR Spectroscopy | FTIR data for the hydrochloride salt is available on PubChem. | [2] |

Synthesis

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from benzylamine.

Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)benzylamine

-

To a solution of benzylamine in a suitable solvent (e.g., ethanol), add two equivalents of ethylene oxide.

-

The reaction is typically carried out at a slightly elevated temperature and pressure in a sealed reaction vessel.

-

Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude N,N-Bis(2-hydroxyethyl)benzylamine.

-

The crude product can be purified by vacuum distillation.

Step 2: Chlorination of N,N-Bis(2-hydroxyethyl)benzylamine

-

Dissolve the purified N,N-Bis(2-hydroxyethyl)benzylamine in an anhydrous chlorinated solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to the cooled solution with stirring. An excess of the chlorinating agent is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete conversion.

-

Monitor the reaction by TLC or GC.

-

After completion, carefully quench any remaining chlorinating agent by the slow addition of a suitable reagent (e.g., water or methanol) while cooling the reaction mixture.

-

The solvent is then removed under reduced pressure.

-

The resulting crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Mechanism of Action: DNA Alkylation and Cellular Response

The biological activity of this compound stems from its ability to act as a bifunctional DNA alkylating agent.

Activation and DNA Adduct Formation

The mechanism is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, where the nitrogen atom displaces the chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine and, to a lesser extent, the N3 position of adenine. This results in the formation of a mono-adduct.

The second 2-chloroethyl arm can then undergo the same intramolecular cyclization to form another aziridinium ion, which can then alkylate a second DNA base. This can result in the formation of either an intrastrand cross-link (linking two bases on the same DNA strand) or a more cytotoxic interstrand cross-link (linking bases on opposite DNA strands). Interstrand cross-links are particularly effective at inducing cell death as they physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts, particularly interstrand cross-links, triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR's primary functions are to halt the cell cycle to allow time for DNA repair and, if the damage is too extensive, to induce programmed cell death (apoptosis).

Key proteins in the DDR pathway that are activated in response to nitrogen mustard-induced DNA damage include:

-

ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related): These are master kinases that sense DNA damage and initiate the signaling cascade.

-

DNA-PK (DNA-dependent Protein Kinase): This is another key kinase involved in the repair of DNA double-strand breaks, which can arise as intermediates in the repair of interstrand cross-links.

-

p53: A tumor suppressor protein that is stabilized and activated in response to DNA damage. Activated p53 can induce the expression of genes that lead to cell cycle arrest or apoptosis.

-

H2AX: A histone variant that is rapidly phosphorylated at sites of DNA damage, serving as a beacon to recruit DNA repair proteins.

The activation of these pathways ultimately determines the fate of the cell. If the DNA damage can be efficiently repaired, the cell cycle can resume. However, if the damage is irreparable, the apoptotic pathway is initiated, leading to the elimination of the damaged cell.

Experimental Protocols

The following are generalized protocols for assays commonly used to assess the biological effects of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound hydrochloride stock solution (in a suitable solvent, e.g., DMSO or sterile PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound hydrochloride in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Alkaline Comet Assay for DNA Cross-links

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The alkaline version can be adapted to detect interstrand cross-links.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

-

Cell Encapsulation: Harvest a single-cell suspension of treated and control cells. Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as "nucleoids."

-

Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. Damaged DNA will migrate out of the nucleoid, forming a "comet tail." The presence of interstrand cross-links will reduce the migration of DNA.

-

Neutralization: Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes.

-

Staining: Stain the DNA by adding a few drops of the DNA staining solution to each slide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized image analysis software. A decrease in tail moment in treated cells compared to cells treated with a known DNA damaging agent (like radiation) can indicate the presence of cross-links.

Quantitative Data

| Nitrogen Mustard | Cell Line | IC₅₀ (µM) | Reference |

| Melphalan | MDA-MB-468 (Breast Cancer) | 48.7 | [9] |

| Chlorambucil | MDA-MB-468 (Breast Cancer) | 34.4 | [9] |

| Compound 5a (BFA-nitrogen mustard) | HL-60 (Leukemia) | 4.48 | [1] |

| Compound 5a (BFA-nitrogen mustard) | PC-3 (Prostate Cancer) | 9.37 | [1] |

| Compound 9c (mustard-evodiamine hybrid) | HL-60 (Leukemia) | 0.50 | [1] |

Note: The table presents IC₅₀ values for related nitrogen mustard compounds to provide a context for the expected potency.

Conclusion

This compound is a classic example of a nitrogen mustard alkylating agent. Its ability to form DNA adducts and interstrand cross-links makes it a valuable tool for research in DNA damage and repair, as well as in the preliminary stages of drug development. This technical guide has provided an overview of its chemical properties, synthesis, mechanism of action, and key experimental protocols for its study. Researchers and drug development professionals can utilize this information to further investigate the potential applications and biological effects of this and related compounds. As with all nitrogen mustards, appropriate safety precautions should be strictly followed when handling this compound due to its hazardous nature.

References

- 1. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 55-51-6 [chemicalbook.com]

- 4. Bis(2-chloroethyl)amine 98 821-48-7 [sigmaaldrich.com]

- 6. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]

- 7. Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1) | C9H13Cl2N | CID 13054189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Bis(2-chloroethyl)benzenemethanamine chemical properties

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)benzenemethanamine

Abstract

This compound, also known as N-Benzyl-N,N-bis(2-chloroethyl)amine, is a chemical compound belonging to the nitrogen mustard family. These compounds are characterized by the bis(2-chloroethyl)amine functional group and are known for their high reactivity as alkylating agents. This property makes them significant in both historical chemical warfare research and modern applications as intermediates in the synthesis of pharmaceuticals, particularly cytostatic and immunosuppressive drugs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, analytical methods, and safety considerations for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically handled in its hydrochloride salt form, which enhances its stability and ease of use. The properties of both the free base and the hydrochloride salt are pertinent for its application in synthesis and research.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine[2] |

| CAS Number | 55-51-6 (free base)[3][][5] |

| 10429-82-0 (hydrochloride)[6] | |

| Molecular Formula | C₁₁H₁₅Cl₂N (free base)[3] |

| C₁₁H₁₆Cl₃N (hydrochloride)[6][7] | |

| Synonyms | Bis(2-chloroethyl)benzylamine, N-Benzylnormechlorethamine, Embitol[2][6] |

| UNII | YFI3592JVS (hydrochloride)[6] |

| DSSTox ID | DTXSID10908902[6] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Molecular Weight | 232.15 g/mol [3] | 268.61 g/mol [6][7] |

| Melting Point | 148-150 °C[2] | 134-136 °C[7] |

| Boiling Point | 148-150 °C at 4 Torr[2] | 242.6 °C at 760 mmHg[7] |

| Density | 1.15 g/cm³[2] | Not Available |

| Flash Point | 100.5 °C[2] | 100.5 °C[7] |

| Refractive Index | 1.538[2] | Not Available |

| LogP | 2.97[2] | Not Available |

Synthesis and Experimental Protocols

This compound is commonly synthesized from its corresponding di-hydroxy precursor, N,N-bis(2-hydroxyethyl)benzylamine. The chlorination is typically achieved using an agent like thionyl chloride (SOCl₂).

Synthesis Pathway Diagram

Caption: Synthesis of the target compound via chlorination.

Experimental Protocol: Chlorination of N,N-bis(2-hydroxyethyl)benzylamine

This protocol is based on established methods for converting diethanolamines to their corresponding dichloro derivatives.[8]

-

Preparation: Dissolve N,N-bis(2-hydroxyethyl)benzylamine (0.295 mol) in 225 mL of chloroform in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser. Place the vessel in an ice bath to cool.

-

Reagent Addition: Prepare a solution of thionyl chloride (0.710 mol) in 50 mL of chloroform. Add this solution dropwise to the stirred, cooled solution of the diol precursor. The rate of addition should be controlled to maintain the reaction temperature between 30°C and 40°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for four hours to ensure the reaction goes to completion.

-

Isolation: During the reaction, the hydrochloride salt of this compound will precipitate from the chloroform solution. After the reflux period, cool the mixture.

-

Purification: Collect the precipitated solid by filtration. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the purified N,N-Bis(2-chloroethyl)benzylamine hydrochloride.[8]

Chemical Reactivity and Mechanism of Action

The chemical reactivity of this compound is dominated by the two 2-chloroethyl groups. Like other nitrogen mustards, it functions as a potent bifunctional alkylating agent.

Mechanism of Alkylation

The biological and chemical activity stems from the intramolecular cyclization of one of the chloroethyl arms, where the lone pair of electrons on the nitrogen atom attacks the electron-deficient carbon adjacent to the chlorine. This reaction forms a highly reactive and unstable aziridinium ion (ethyleneiminium ion). This electrophilic cation is then susceptible to attack by nucleophiles. In a biological context, the primary targets are the nucleophilic centers on DNA bases, particularly the N7 position of guanine. After the first alkylation, the second chloroethyl arm can undergo the same cyclization and subsequent reaction, leading to the formation of cross-links in DNA. This can occur on the same strand (intrastrand) or between opposite strands (interstrand), which ultimately disrupts DNA replication and transcription, leading to cytotoxicity.[9]

Caption: General mechanism of DNA alkylation by nitrogen mustards.

Other Reactions

Nitrogen mustards can react with various oxidizing agents. For instance, reaction with peracetic acid can yield the corresponding N-oxide, whereas reaction with hydrogen peroxide in polar solvents may lead to the formation of a cyclized dimeric bisquaternary ammonium salt through bimolecular nucleophilic substitution.[9]

Analytical Methodologies

The detection and quantification of this compound, or related impurities like bis(2-chloroethyl)amine, are critical in pharmaceutical development due to their potential genotoxicity.[10] Highly sensitive hyphenated chromatographic techniques are typically employed.

Analytical Techniques and Performance

The table below summarizes reported limits of detection (LOD) and quantification (LOQ) for the closely related and often monitored genotoxic impurity, Bis(2-chloroethyl)amine, providing a benchmark for method development.

| Analytical Technique | LOD | LOQ | Sample Matrix |

| UHPLC-MS/MS | 0.070 ppm | 0.206 ppm | Aripiprazole Drug Substance[10] |

| UHPLC-MS/MS | 0.028 ppm | 0.083 ppm | Not Specified[10] |

| HILIC-MS | - | 75 ppm | Vortioxetine Process[10] |

Experimental Workflow: UHPLC-MS/MS Analysis

The following diagram illustrates a typical workflow for the trace-level analysis of a nitrogen mustard compound in an active pharmaceutical ingredient (API).

Caption: A typical workflow for UHPLC-MS/MS analysis.

Protocol Outline for UHPLC-MS/MS Analysis

This protocol is adapted from a validated method for a related genotoxic impurity.[11]

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

-

Prepare working standards by serial dilution to construct a calibration curve.

-

Prepare the sample by accurately weighing the drug substance and dissolving it in the mobile phase diluent to a known concentration.

-

-

Chromatographic Conditions:

-

System: UHPLC coupled to a triple quadrupole mass spectrometer.[11]

-

Column: A C18 reversed-phase column (e.g., ACE 3 C18, 100 mm × 4.6 mm, 3.0 µm).[11]

-

Mobile Phase: An isocratic mixture, for example, 0.2% formic acid in water (A) and methanol (B) in a 45:55 v/v ratio.[11]

-

Flow Rate: 0.5 mL/min.[11]

-

Column Temperature: 40 °C.[11]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

-

-

Analysis:

-

Inject the prepared standards and samples.

-

Identify the analyte peak based on its retention time and specific MRM transitions.

-

Quantify the amount of the compound in the sample using the calibration curve generated from the standards.

-

Safety and Toxicology

This compound is a hazardous substance that must be handled with extreme care. It is classified as a toxic and irritating compound.

Hazard Identification

The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation.[6][7]

| GHS Hazard Statement | Description |

| H301 | Toxic if swallowed[6] |

| H312 | Harmful in contact with skin[6] |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H332 | Harmful if inhaled[6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][7]

-

Personal Protective Equipment:

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Applications in Research and Drug Development

As a bifunctional alkylating agent, this compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structural motif is found in several anti-cancer drugs. For instance, the N,N-bis(2-chloroethyl)amine moiety is a key pharmacophore in drugs like cyclophosphamide, ifosfamide, and melphalan, where it is attached to a carrier molecule designed to modulate its reactivity and target its delivery.[1][12] Researchers utilize this and similar compounds to synthesize new derivatives and study structure-activity relationships for novel therapeutic agents.[13] It is also used in the synthesis of non-pharmaceutical compounds, such as intermediates for meperidine.[8]

References

- 1. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 5. This compound | 55-51-6 [chemicalbook.com]

- 6. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS#:10429-82-0 | N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 8. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to N,N-Bis(2-chloroethyl)benzenemethanamine: Structure, Synthesis, and Application

This technical guide provides a comprehensive overview of N,N-Bis(2-chloroethyl)benzenemethanamine, a pivotal nitrogen mustard derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural characteristics, synthesis protocols, reactivity, and its significant role as a chemical intermediate in the synthesis of notable pharmaceutical agents.

Chemical Identity and Molecular Structure

This compound, also known by synonyms such as Benzylbis(2-chloroethyl)amine and N-Benzylnormechlorethamine, is a tertiary amine featuring a benzyl group and two 2-chloroethyl substituents attached to the nitrogen atom.[1][][3] This structure places it in the class of nitrogen mustards, which are characterized by the bis(2-chloroethyl)amino functional group.[4]

Molecular Formula: C₁₁H₁₅Cl₂N[][3]

Structure:

Caption: 2D Structure of this compound.

The presence of the two chloroethyl groups is fundamental to its reactivity and biological activity, a topic explored in detail in the reactivity section of this guide. The compound is often supplied and handled as its hydrochloride salt, N,N-Bis(2-chloroethyl)benzylamine hydrochloride (CAS RN: 10429-82-0), which offers greater stability.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties for both the free base and its hydrochloride salt is provided below. It is important to note that experimental data for the free base is less common in the literature, and it is often handled as the more stable hydrochloride salt.

| Property | This compound (Free Base) | N,N-Bis(2-chloroethyl)benzylamine hydrochloride |

| Molecular Weight | 232.15 g/mol [][3] | 268.61 g/mol [5] |

| CAS Number | 55-51-6[][3] | 10429-82-0[5] |

| Appearance | Reported as an oil of feebly brownish color | Crystalline solid[7] |

| Boiling Point | 148-150 °C at 4 Torr | Not applicable |

| Melting Point | Not readily available | 148-150 °C |

| Density | 1.15 g/cm³[] | Not available |

| Flash Point | 100.5 °C | Not available |

| Refractive Index | 1.538[8] | Not available |

Reactivity and Mechanism of Action: The Aziridinium Ion

The chemical reactivity of this compound is dominated by the nitrogen mustard moiety. Like other compounds in this class, it functions as a potent alkylating agent through a mechanism involving intramolecular cyclization. This process is crucial for its utility in chemical synthesis and is also the basis for the biological activity of related pharmaceutical compounds.

The key mechanistic step is the formation of a highly reactive electrophilic intermediate, the aziridinium ion (also known as an ethylenimonium ion). This occurs via an intramolecular nucleophilic attack of the tertiary amine nitrogen on the γ-carbon of one of the chloroethyl groups, displacing a chloride ion.

Caption: Reaction mechanism of nitrogen mustards.

This aziridinium cation is a strained, three-membered ring that is highly susceptible to attack by nucleophiles. This high reactivity allows the compound to alkylate a wide range of nucleophilic species, including those found in biological systems such as DNA, which is the basis for the cytotoxic effects of many nitrogen mustard-based chemotherapeutic agents.[4] The benzyl group on the nitrogen atom modulates the nucleophilicity of the nitrogen, thereby influencing the rate of aziridinium ion formation and the overall reactivity of the molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The general synthetic route involves the initial formation of N,N-Bis(2-hydroxyethyl)benzylamine, followed by chlorination to yield the final product.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesis of information from established procedures, providing a more detailed, step-by-step methodology suitable for a laboratory setting.[7]

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)benzylamine

-

To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add N,N-Bis(2-hydroxyethyl)amine (1.0 molar equivalent) and sodium carbonate (approximately 1.0 molar equivalent).

-

Warm the mixture to approximately 50 °C with stirring.

-

Slowly add benzyl chloride (1.0 molar equivalent) via the addition funnel. The rate of addition should be controlled to maintain the exothermic reaction temperature between 70-80 °C.

-

After the addition is complete, continue heating and stirring at 70-80 °C for an additional hour to ensure the reaction goes to completion.

-

Add toluene to the reaction mixture and cool to 50-65 °C.

-

Separate the organic (toluene) layer. This solution contains the desired N,N-Bis(2-hydroxyethyl)benzylamine and can often be used directly in the next step after drying.

Step 2: Synthesis of this compound

-

Cool the toluene solution of N,N-Bis(2-hydroxyethyl)benzylamine (1.0 molar equivalent) from the previous step in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (at least 2.0 molar equivalents) to the stirred solution. Maintain the temperature between 30-40 °C during the addition.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 4 hours.

-

Upon cooling, the hydrochloride salt of this compound may precipitate. If the free base is desired, the reaction is carefully quenched with water, followed by neutralization with an aqueous base (e.g., sodium hydroxide solution).

-

The organic layer is then separated, dried (e.g., with anhydrous sodium sulfate or by azeotropic distillation), and the solvent is removed under reduced pressure to yield this compound as an oil.[7]

Analytical Methodologies

The analysis of this compound and its potential as a genotoxic impurity in active pharmaceutical ingredients (APIs) requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are the techniques of choice.

HPLC-MS/MS for Related Impurity Analysis

Exemplary UHPLC-MS/MS Parameters (for Bis(2-chloroethyl)amine): [9]

-

Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)

-

Mobile Phase: Isocratic elution with 0.2% formic acid in water (A) and methanol (B) (45:55 v/v)

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 2 µL

-

Detection: Triple quadrupole mass spectrometer with positive-ion electrospray ionization (ESI+) and multiple reaction monitoring (MRM)

For this compound, similar conditions would likely be a good starting point for method development, with adjustments to the gradient and MRM transitions to optimize for the higher molecular weight and different fragmentation pattern of the target analyte.

Spectral Data

The following is a summary of available spectral data, primarily for the hydrochloride salt.

-

¹H NMR (Hydrochloride Salt): Spectral data is available on platforms like SpectraBase, typically showing characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the two sets of methylene protons of the chloroethyl groups.[5]

-

¹³C NMR (Hydrochloride Salt): The spectrum would be expected to show distinct signals for the carbons of the benzene ring, the benzylic carbon, and the two different carbons of the chloroethyl groups.[10]

-

IR (Hydrochloride Salt, KBr): An FTIR spectrum is available on PubChem, which would show characteristic absorptions for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Cl stretching.[5]

-

Mass Spectrometry (EI for related compounds): The mass spectrum of related nitrogen mustards shows characteristic fragmentation patterns, often involving the loss of a chloromethyl radical.[11] For this compound, one would expect to see a molecular ion peak and fragments corresponding to the loss of Cl, CH₂Cl, and potentially the benzyl group.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its bifunctional nature, allowing for the introduction of the reactive bis(2-chloroethyl)amino group, makes it a valuable building block.

Intermediate in the Synthesis of Bendamustine

Bendamustine is an alkylating agent used in the treatment of certain types of cancer, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[12] The synthesis of bendamustine involves the creation of a benzimidazole ring structure that is substituted with the bis(2-chloroethyl)amino group. While not a direct precursor in all synthetic routes, related structures are used, and the core bis(2-chloroethyl)amino moiety is essential for its mechanism of action. The synthesis often involves the reaction of a precursor containing a dihydroxyethylamino group with a chlorinating agent like thionyl chloride to form the active bis(2-chloroethyl)amino functionality, a reaction analogous to the synthesis of this compound.[6][13]

Precursor for Meperidine Analogs

Early syntheses of the opioid analgesic meperidine and its analogs utilized this compound. In these syntheses, the compound is reacted with phenylacetonitrile in the presence of a strong base. The this compound acts as an alkylating agent, leading to the formation of a piperidine ring, a core structure in meperidine.[7]

Safety, Handling, and Toxicity

This compound and its hydrochloride salt are hazardous compounds and must be handled with appropriate safety precautions. As a nitrogen mustard, it is a potent alkylating agent and should be considered a potential carcinogen and mutagen.[14]

GHS Hazard Classification (for the hydrochloride salt): [5]

-

Acute Toxicity, Oral: Toxic if swallowed

-

Skin Corrosion/Irritation: Causes skin irritation

-

Eye Damage/Irritation: Causes serious eye irritation

-

Acute Toxicity, Dermal/Inhalation: Harmful in contact with skin or if inhaled

Handling and Storage: [15]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal: [15]

-

Dispose of waste in accordance with local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction facility. Do not allow it to enter sewer systems.

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its structure as a nitrogen mustard derivative endows it with potent alkylating properties, driven by the formation of a reactive aziridinium ion intermediate. This reactivity makes it a valuable, albeit hazardous, intermediate in the synthesis of pharmaceuticals. A thorough understanding of its structure, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. benchchem.com [benchchem.com]

- 5. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. US20130317234A1 - Process for Preparation of Intermediates of Bendamustine - Google Patents [patents.google.com]

- 13. WO2013046223A1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]

- 14. This compound | 55-51-6 [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)benzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)benzenemethanamine is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. These compounds are characterized by the presence of two chloroethyl groups attached to a nitrogen atom. The benzyl group attached to the nitrogen in this compound modifies its lipophilicity and may influence its transport and cellular uptake. As with other nitrogen mustards, its biological activity is primarily attributed to its ability to form covalent linkages with cellular nucleophiles, most notably DNA. This interaction leads to DNA damage, cell cycle arrest, and ultimately, apoptosis, making it a compound of interest in cancer research and drug development. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthesis protocol, its mechanism of action, and the cellular pathways it perturbs.

Synonyms and Chemical Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound and its commonly used hydrochloride salt is provided below for clear identification and cross-referencing in research and publications.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | This compound | This compound Hydrochloride |

| IUPAC Name | N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine | N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[1] |

| CAS Number | 55-51-6 | 10429-82-0[1] |

| PubChem CID | 5928 | 2777881[1] |

| Molecular Formula | C11H15Cl2N | C11H16Cl3N[1] |

| Molecular Weight | 232.15 g/mol | 268.61 g/mol [1] |

| InChI | InChI=1S/C11H15Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H[1] |

| InChIKey | VLWJKVNMRMHPCC-UHFFFAOYSA-N | AZRWNJFEUSHORT-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)CN(CCCl)CCCl | C1=CC=C(C=C1)CN(CCCl)CCCl.Cl[1] |

| Common Synonyms | Benzylbis(2-chloroethyl)amine, N-Benzyl-di(2-chloroethyl)amine | Benzylbis(2-chloroethyl)amine HCl, Embitol[1] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound hydrochloride.

Table 2: Physicochemical Data for this compound Hydrochloride

| Property | Value | Source |

| Melting Point | 134-136 °C | ChemSrc |

| Boiling Point | 242.6 °C at 760 mmHg | ChemSrc |

| Flash Point | 100.5 °C | ChemSrc |

| Appearance | White to off-white crystalline powder | Generic SDS |

Mechanism of Action: DNA Alkylation

The cytotoxic effects of this compound are mediated through its function as a DNA alkylating agent.[2][3][4][5][6] The mechanism is initiated by an intramolecular cyclization of one of the chloroethyl arms, where the nitrogen atom attacks the γ-carbon, displacing the chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by various sites on DNA bases. The primary target for alkylation is the N7 position of guanine residues. Following the first alkylation event, the second chloroethyl arm can undergo a similar cyclization and react with another nucleophilic site on DNA, leading to the formation of interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Signaling Pathway: DNA Damage Response

The formation of DNA adducts and cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway is crucial for sensing the DNA lesions, halting the cell cycle to allow time for repair, and initiating apoptosis if the damage is irreparable. Key proteins in this pathway include the sensor kinases ATM and ATR, which, upon activation, phosphorylate a cascade of downstream targets including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is adapted from established methods for the synthesis of nitrogen mustards.[7][8][9] Extreme caution should be exercised when performing this synthesis, as nitrogen mustards are highly toxic and carcinogenic. All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

-

N,N-Bis(2-hydroxyethyl)benzylamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve N,N-Bis(2-hydroxyethyl)benzylamine in anhydrous dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of thionyl chloride (2.2 equivalents) in anhydrous dichloromethane to the cooled solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, carefully quench any excess thionyl chloride by the slow addition of methanol.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield this compound hydrochloride as a crystalline solid.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to determine the cytotoxic potential of this compound against a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound hydrochloride

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a series of dilutions of this compound hydrochloride in complete cell culture medium.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plates for 48-72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Analytical Methods

The analysis of this compound and its metabolites is crucial for pharmacokinetic and toxicological studies. Due to its reactive nature, derivatization is often employed for stable and sensitive detection.

Table 3: Analytical Techniques for the Determination of Nitrogen Mustards and their Metabolites

| Technique | Sample Matrix | Key Features | Reference |

| LC-MS/MS | Plasma, Urine | High sensitivity and specificity, suitable for quantifying metabolites.[10][11] | [10][11] |

| GC-MS | Environmental Samples | Good for volatile derivatives, often requires derivatization. | General Knowledge |

| HPLC with UV or Fluorescence Detection | Pharmaceutical Formulations | Less sensitive than MS, but useful for quality control. | General Knowledge |

Experimental Workflow for LC-MS/MS Analysis:

Conclusion

This compound is a classic nitrogen mustard with potent DNA alkylating properties. Understanding its chemical characteristics, mechanism of action, and the cellular responses it elicits is fundamental for its potential application in therapeutic development. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this compound. Further research is warranted to fully characterize its cytotoxic profile against a broad range of cancer cell lines and to explore its potential in combination therapies. As with all highly reactive and toxic compounds, appropriate safety measures are paramount in all handling and experimental procedures.

References

- 1. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 5. researchgate.net [researchgate.net]

- 6. Alkylating Agents – Callaix [callaix.com]

- 7. prepchem.com [prepchem.com]

- 8. N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Ethanolysis of nitrogen mustards: A novel strategy for nitrogen mustard identification in environmental matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl nor-mechlorethamine (CAS: 55-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl nor-mechlorethamine, with the CAS number 55-51-6, is a bifunctional alkylating agent belonging to the nitrogen mustard family. Structurally, it is a derivative of mechlorethamine, featuring a benzyl group attached to the nitrogen atom in place of a methyl group. This modification influences its physicochemical properties, such as lipophilicity, which may affect its biological activity and transport across cell membranes. Like other nitrogen mustards, its cytotoxic effects are primarily attributed to its ability to form covalent bonds with DNA, leading to the disruption of DNA replication and transcription, and ultimately inducing apoptosis. This technical guide provides a comprehensive overview of Benzyl nor-mechlorethamine, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl nor-mechlorethamine is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 55-51-6 | N/A |

| Molecular Formula | C₁₁H₁₅Cl₂N | [1] |

| Molecular Weight | 232.15 g/mol | [1] |

| IUPAC Name | N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine | [2] |

| Synonyms | N,N-Bis(2-chloroethyl)benzenemethanamine, Benzylbis(2-chloroethyl)amine | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol, methanol, and acetone. | [4] |

Synthesis

The synthesis of Benzyl nor-mechlorethamine typically involves a two-step process starting from N,N-bis(2-hydroxyethyl)benzylamine. The following is a representative synthetic protocol based on established methods for the synthesis of nitrogen mustards.

Experimental Protocol: Synthesis of Benzyl nor-mechlorethamine

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)benzylamine

This intermediate can be synthesized by the reaction of benzylamine with two equivalents of ethylene oxide.

Step 2: Chlorination of N,N-bis(2-hydroxyethyl)benzylamine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-bis(2-hydroxyethyl)benzylamine in a suitable anhydrous solvent such as chloroform or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to the stirred solution. An excess of the chlorinating agent is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete conversion.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-cold water.

-

Neutralize the aqueous solution with a base, such as sodium bicarbonate, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Benzyl nor-mechlorethamine by vacuum distillation or column chromatography.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations. The handling of chlorinating agents requires extreme caution and should be performed in a well-ventilated fume hood.

Mechanism of Action: DNA Alkylation

The primary mechanism of action of Benzyl nor-mechlorethamine is through the alkylation of DNA, a process common to all nitrogen mustards. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.

This aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine residues. The bifunctional nature of Benzyl nor-mechlorethamine allows for a second alkylation event, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links are highly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).

Experimental Protocols

Assessment of Alkylating Activity: 4-(4-Nitrobenzyl)pyridine (NBP) Assay

The NBP assay is a colorimetric method used to quantify the chemical alkylating activity of a compound.

Principle: NBP reacts with alkylating agents to form a colored product upon basification. The intensity of the color is proportional to the alkylating activity.

Protocol:

-

Prepare a stock solution of Benzyl nor-mechlorethamine in a suitable solvent (e.g., acetone).

-

In a test tube, mix the test compound solution with an NBP solution in a suitable buffer (e.g., acetate buffer, pH 4.5).

-

Incubate the mixture at a specific temperature (e.g., 80-100°C) for a defined period.

-

Cool the mixture and add a base (e.g., ethyl acetate and sodium hydroxide) to develop the color.

-

Measure the absorbance of the solution at the appropriate wavelength (typically around 540-560 nm) using a spectrophotometer.

-

A standard curve using a known alkylating agent can be generated for quantification.

Evaluation of DNA Damage: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

Protocol:

-

Treat cultured cells with various concentrations of Benzyl nor-mechlorethamine for a specified duration.

-

Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Benzyl nor-mechlorethamine for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Induction: Caspase-3/7 Activity Assay

Caspases are key proteases involved in the execution of apoptosis. Measuring the activity of executioner caspases like caspase-3 and -7 can confirm the induction of apoptosis.

Protocol:

-

Treat cells with Benzyl nor-mechlorethamine as described for the cytotoxicity assay.

-

Lyse the cells to release their contents.

-

Add a fluorogenic or colorimetric substrate for caspase-3/7 (e.g., a peptide substrate conjugated to a reporter molecule).

-

Incubate the mixture to allow the active caspases to cleave the substrate, releasing the reporter molecule.

-

Measure the fluorescence or absorbance using a plate reader.

-

The signal intensity is directly proportional to the caspase-3/7 activity.

Signaling Pathways

Benzyl nor-mechlorethamine, as a DNA damaging agent, is expected to activate cellular stress response pathways, primarily those leading to apoptosis.

The DNA damage induced by Benzyl nor-mechlorethamine activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases, in turn, phosphorylate and activate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. p53-mediated apoptosis often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Toxicology and Safety

As a nitrogen mustard, Benzyl nor-mechlorethamine is a highly toxic and hazardous compound. It is expected to be a potent vesicant, causing severe skin, eye, and respiratory tract irritation. Due to its mechanism of action, it is also presumed to be mutagenic and carcinogenic.

| Toxicity Data (Related Compounds) | Value | Species | Route |

| Mechlorethamine HCl (LD₅₀) | 10 mg/kg | Rat | Oral |

| Mechlorethamine HCl (LD₅₀) | 1.6 mg/kg | Rat | Intravenous |

Safety Precautions:

-

All handling of Benzyl nor-mechlorethamine should be conducted in a certified chemical fume hood.

-

Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, must be worn.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Dispose of waste containing Benzyl nor-mechlorethamine according to institutional and governmental regulations for hazardous chemical waste.

Conclusion

Benzyl nor-mechlorethamine is a classic bifunctional alkylating agent with a well-established mechanism of action involving DNA damage. This technical guide has provided a detailed overview of its chemical properties, synthesis, and biological effects, along with standardized experimental protocols for its evaluation. For researchers in oncology and drug development, Benzyl nor-mechlorethamine serves as a valuable research tool and a reference compound for the study of DNA alkylating agents and the development of novel anticancer therapies. Due to its high toxicity, all experimental work with this compound must be conducted with strict adherence to safety protocols.

References

N,N-Bis(2-chloroethyl)benzenemethanamine Hydrochloride: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-chloroethyl)benzenemethanamine hydrochloride, also known as benzylbis(2-chloroethyl)amine hydrochloride, is a chemical compound of significant interest as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. An in-depth understanding of its physical properties is crucial for its effective handling, characterization, and application in further chemical transformations. This technical guide provides a summary of its key physical characteristics, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physical Properties

The physical properties of this compound hydrochloride are summarized in the table below. For comparative purposes, data for the corresponding free base, this compound, are also included where available.

| Property | Value (Hydrochloride Salt) | Value (Free Base) |

| Molecular Formula | C₁₁H₁₆Cl₃N | C₁₁H₁₅Cl₂N |

| Molecular Weight | 268.6 g/mol | 232.15 g/mol |

| Appearance | White to off-white crystalline solid | Not specified |

| Melting Point | 148-150 °C | 148-150 °C |

| Boiling Point | Not available | 148-150 °C at 4 Torr |

| Solubility | Soluble in water | Limited water solubility |

| pKa (Predicted) | Not available | 4.15 ± 0.30 |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and can be adapted for this compound hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound hydrochloride is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used for the determination.

-

Heating Rate: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range constitutes the melting point.

Aqueous Solubility Determination

The solubility of a substance in aqueous media is a fundamental property, particularly for compounds intended for biological applications. The hydrochloride salt form generally enhances water solubility.

Methodology:

-

Equilibrium Method (Shake-Flask): An excess amount of this compound hydrochloride is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa value provides insight into the ionization state of a molecule at different pH values. For this compound, the basicity of the tertiary amine is the relevant parameter.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of this compound (the free base) is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Synthetic Pathway Visualization

This compound hydrochloride is typically synthesized from N-benzyl-diethanolamine. The following diagram illustrates the general synthetic workflow.

Caption: Synthetic workflow for this compound hydrochloride.

This guide provides a foundational understanding of the physical properties of this compound hydrochloride for professionals in research and drug development. The provided data and protocols serve as a valuable resource for the handling, characterization, and utilization of this important chemical intermediate.

An In-depth Technical Guide on the Toxicity and Potential Carcinogenic Effects of N,N-Bis(2-chloroethyl)benzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

N,N-Bis(2-chloroethyl)benzenemethanamine, a nitrogen mustard derivative, is a bifunctional alkylating agent with significant cytotoxic properties. This technical guide provides a comprehensive overview of its toxicological profile, with a focus on its mechanism of action as a DNA alkylating agent and its potential carcinogenic effects. This document synthesizes available quantitative toxicity data, details the molecular pathways affected by this compound, and presents generalized experimental protocols for its assessment. Due to the limited availability of specific data for this compound, information from closely related nitrogen mustards is included for comparative analysis and to provide a broader context for its potential biological effects. The information herein is intended to support research, drug development, and safety assessment activities involving this and structurally similar compounds.

Introduction

This compound, also known as N-Benzyl-bis(2-chloroethyl)amine, belongs to the class of nitrogen mustards. These compounds are characterized by the bis(2-chloroethyl)amino functional group, which confers potent alkylating capabilities.[1] Originally developed as chemical warfare agents, nitrogen mustards were among the first compounds to be used in cancer chemotherapy due to their profound cytotoxic effects on rapidly dividing cells.[1] this compound and its hydrochloride salt are used as intermediates in the synthesis of other chemical compounds.[2][3] Understanding the toxicity and carcinogenic potential of this compound is crucial for safe handling, the development of potential therapeutic applications, and the assessment of its environmental and health impacts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| This compound | ||

| CAS Number | 55-51-6 | [4] |

| Molecular Formula | C11H15Cl2N | [4] |

| Molecular Weight | 232.15 g/mol | [4] |

| Boiling Point | 148-150 °C @ 4 Torr | [5] |

| Flash Point | 100.5 °C | [5] |

| Density | 1.15 g/cm³ | [5] |

| N,N-Bis(2-chloroethyl)benzylamine Hydrochloride | ||

| CAS Number | 10429-82-0 | [6] |

| Molecular Formula | C11H16Cl3N | [6] |

| Molecular Weight | 268.6 g/mol | [6] |

| Melting Point | 148-150 °C | [2] |

Toxicity

This compound and its salts are classified as hazardous substances with significant acute toxicity. The available quantitative toxicity data is limited, but safety data sheets and related literature provide a clear indication of its toxic potential.

Quantitative Toxicity Data

A specific lethal dose value has been reported for the hydrochloride salt of the compound.

Table 2: Acute Toxicity Data

| Compound | Test Species | Route of Administration | Toxicity Value | Source(s) |

| N,N-Bis(2-chloroethyl)benzylamine Hydrochloride | Mouse | Intraperitoneal | LD50: 28 mg/kg | [7] |

Hazard Identification and Safety Information

Safety data sheets for this compound and its hydrochloride salt consistently highlight the following hazards:

-

Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[6]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][6][7]

-

Respiratory Irritation: May cause respiratory irritation.[4][6]

Due to its hazardous nature, strict safety precautions are necessary when handling this compound. This includes the use of personal protective equipment such as gloves, safety goggles, and a lab coat, and handling within a chemical fume hood.[4][7][8]

Mechanism of Action: DNA Alkylation

The primary mechanism underlying the cytotoxicity of this compound is its ability to act as a potent DNA alkylating agent. This process is initiated by an intramolecular cyclization reaction.

The nitrogen atom of the bis(2-chloroethyl)amino group attacks one of the chloroethyl side chains, displacing a chloride ion to form a highly reactive and electrophilic aziridinium ion intermediate.[9][10] This strained, three-membered ring is a powerful electrophile that readily reacts with nucleophilic sites on biological macromolecules, with DNA being a primary target.[9]

The bifunctional nature of the molecule allows for a second alkylation event to occur, which can result in the formation of highly cytotoxic interstrand cross-links (ICLs) or intrastrand cross-links.[1][9] These cross-links physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][10] The N7 position of guanine is the most frequent site of alkylation by nitrogen mustards.[11]

Cellular Response to DNA Damage and Signaling Pathways

The formation of DNA adducts by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the DNA damage, but if the damage is too extensive, it can lead to programmed cell death (apoptosis).

Key signaling pathways involved in the DDR to nitrogen mustard-induced damage include:

-

ATM and ATR Pathways: Ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) are key protein kinases that are activated in response to DNA double-strand breaks and single-strand breaks, respectively.

-

DNA-PKcs: The catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) is a crucial component of the non-homologous end joining (NHEJ) pathway for repairing double-strand breaks.

-

p53 Activation: The tumor suppressor protein p53 is a central player in the DDR. Upon activation, it can induce cell cycle arrest to allow time for DNA repair or, in cases of severe damage, trigger apoptosis.

-

H2AX Phosphorylation: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks, serving as a marker for DNA damage.

-

DNA Repair Pathways: Both the non-homologous end joining (NHEJ) and homologous recombination repair (HRR) pathways are involved in repairing the DNA double-strand breaks that can arise from the processing of nitrogen mustard-induced DNA adducts.

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

- 3. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. CHLORNAPHAZINE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

From Wartime Poison to Cancer Cure: The Technical History of Nitrogen Mustards in Chemotherapy

A deep dive into the seminal research that launched the era of cytotoxic cancer treatment, detailing the experimental protocols, quantitative outcomes, and biological pathways that underpin the use of nitrogen mustards in oncology.

Introduction